Diethyl 2-cyano-2-ethylsuccinate
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Overview
Description
Diethyl 2-cyano-2-ethylsuccinate is an organic compound with the molecular formula C10H15NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of both ester and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-ethylbutanedioate typically involves the reaction of diethyl malonate with ethyl cyanoacetate. The reaction is catalyzed by a base such as sodium ethoxide in ethanol. The process can be summarized as follows:
Claisen Condensation: Diethyl malonate reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form diethyl 2-cyano-2-ethylbutanedioate.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
Industrial production of diethyl 2-cyano-2-ethylbutanedioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves:
Raw Materials: Diethyl malonate and ethyl cyanoacetate.
Catalysts: Sodium ethoxide or other suitable bases.
Solvents: Ethanol or other compatible solvents.
Reaction Conditions: Controlled temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2-ethylsuccinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, toluene.
Catalysts: Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Diethyl 2-cyano-2-ethylsuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2-ethylbutanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of the cyano and ester functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Diethyl 2-cyano-2-ethylsuccinate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Similar in structure but lacks the additional ester group.
Diethyl Malonate: Similar in structure but lacks the cyano group.
Methyl Cyanoacetate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both cyano and ester functional groups, which provide it with distinct reactivity and versatility in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
100056-03-9 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 |
IUPAC Name |
diethyl 2-cyano-2-ethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-11(8-12,10(14)16-6-3)7-9(13)15-5-2/h4-7H2,1-3H3 |
InChI Key |
WWAYRQQVWLJDHA-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)OCC)(C#N)C(=O)OCC |
Synonyms |
Succinic acid, 2-cyano-2-ethyl-, diethyl ester (6CI) |
Origin of Product |
United States |
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